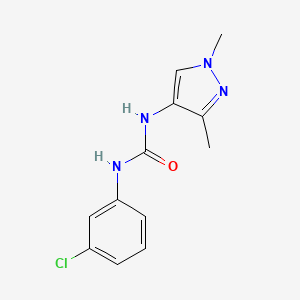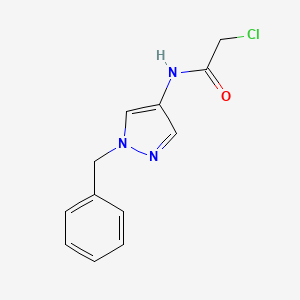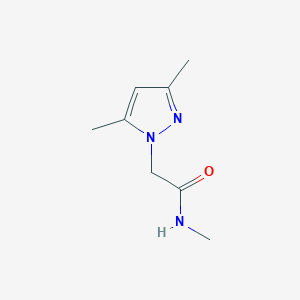
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea, also known as CPPU, is a synthetic plant growth regulator. It belongs to the family of urea derivatives and is commonly used in agriculture to enhance fruit growth and yield. CPPU has been extensively researched for its potential application in plant breeding and genetic engineering.
Wirkmechanismus
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea acts by promoting the activity of cytokinins, a class of plant hormones that regulate cell division and growth. It also inhibits the activity of gibberellins, another class of plant hormones that promote stem elongation. This leads to increased fruit size and yield.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has been shown to have various biochemical and physiological effects on plants. It promotes the accumulation of carbohydrates and proteins in fruits, leading to improved quality and shelf life. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea also increases the activity of antioxidant enzymes, which protect plants from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on plant growth and development can be easily measured. However, 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea is expensive and has limited solubility in water, which can make it difficult to apply to plants.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea. One area of interest is its potential application in crop breeding and genetic engineering. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea may be used to develop new varieties of fruits and vegetables with improved yield and quality. Another area of interest is its potential application in stress tolerance. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea may be used to enhance the ability of plants to withstand environmental stressors such as drought and heat. Overall, 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has significant potential for use in agriculture and plant biology research.
Synthesemethoden
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea can be synthesized through a series of chemical reactions. The starting materials are 3-chloroaniline, 1,3-dimethylpyrazole-4-carboxylic acid, and phosgene. The reaction involves the formation of an isocyanate intermediate, which then reacts with the 3-chloroaniline to form 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea. The synthesis process is complex and requires careful handling of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, resulting in increased fruit size and yield. 1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea has also been used to induce parthenocarpy, a process where fruit develops without fertilization. This has potential applications in seedless fruit production.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8-11(7-17(2)16-8)15-12(18)14-10-5-3-4-9(13)6-10/h3-7H,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAOANIBIIHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,3-dimethylpyrazol-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)
![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)


![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)





![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)